Nucleophilic Reactivity with Adenosine and Cytidine Derivatives: BAA vs. CAA
Bromoacetaldehyde (BAA) reacts with adenosine 5'-phosphate and cytidine more rapidly than chloroacetaldehyde (CAA) to yield 1,N6-ethenoadenosine 5'-phosphate and 3,N4-ethenocytidine, respectively [1]. The pH-dependence of BAA modification rates parallels that of CAA, with optimal reactivity in the pH 5–7 range [1]. When applied to polynucleotides, BAA selectively reacts with adenine and cytosine residues in single-stranded regions but not in double-stranded regions, confirming its utility as a structure-specific probe [1].
| Evidence Dimension | Relative reaction rate with adenosine/cytidine |
|---|---|
| Target Compound Data | Bromoacetaldehyde (BAA): 'more rapidly' than CAA; reactive at pH 5–7 |
| Comparator Or Baseline | Chloroacetaldehyde (CAA): slower reaction rate under identical conditions |
| Quantified Difference | Qualitative rate enhancement (exact rate constants not reported in source) |
| Conditions | Adenosine 5'-phosphate and cytidine in aqueous buffer; pH 5–7; ambient temperature |
Why This Matters
Faster reaction kinetics translate to shorter incubation times and reduced reagent consumption in nucleoside modification protocols, improving experimental throughput.
- [1] Kayama, Y., et al. Chemical and Pharmaceutical Bulletin. 1980; 28(3): 932-938. Modification of Adenine and Cytosine Derivatives with Bromoacetaldehyde. View Source
